molecular formula C22H32N2O4S B4716975 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4716975
M. Wt: 420.6 g/mol
InChI Key: DUDOEVGSSAZMIO-UHFFFAOYSA-N
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Description

2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclohexylamino group, a thienyl ring, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: This step involves the reaction of the thienyl intermediate with cyclohexylamine, typically under reflux conditions.

    Formation of the Cyclohexanecarboxylic Acid Moiety: This can be achieved through the carboxylation of a suitable cyclohexane derivative, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and continuous flow systems for the efficient handling of intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of suitable bases or catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols, amines, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[3-(cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4S/c1-3-15-13(2)29-21(18(15)20(26)23-14-9-5-4-6-10-14)24-19(25)16-11-7-8-12-17(16)22(27)28/h14,16-17H,3-12H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDOEVGSSAZMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCCC2)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

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